molecular formula C9H13ClN2O3S B5596067 [(Dimethylamino)sulfonyl](5-chloro-2-methoxyphenyl)amine

[(Dimethylamino)sulfonyl](5-chloro-2-methoxyphenyl)amine

Cat. No.: B5596067
M. Wt: 264.73 g/mol
InChI Key: NZNDCPKUMUWPEI-UHFFFAOYSA-N
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Description

(Dimethylamino)sulfonylamine is a chemical compound known for its applications in various fields, including biochemistry and organic synthesis. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, a chloro group, and a methoxy group attached to a phenyl ring. It is often used as a reagent in chemical reactions due to its unique properties.

Preparation Methods

The synthesis of (Dimethylamino)sulfonylamine typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

(Dimethylamino)sulfonylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled products.

Scientific Research Applications

(Dimethylamino)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Dimethylamino)sulfonylamine involves its reactivity with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the sulfonyl group, which acts as an electrophile, allowing the compound to react with nucleophilic amines. The resulting sulfonamide derivatives are often fluorescent, making them useful for various analytical applications.

Comparison with Similar Compounds

(Dimethylamino)sulfonylamine can be compared to other similar compounds, such as:

The uniqueness of (Dimethylamino)sulfonylamine lies in its specific combination of functional groups, which confer distinct reactivity and fluorescent properties, making it valuable for specialized applications in biochemistry and organic synthesis.

Properties

IUPAC Name

4-chloro-2-(dimethylsulfamoylamino)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c1-12(2)16(13,14)11-8-6-7(10)4-5-9(8)15-3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNDCPKUMUWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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